molecular formula C11H9F7N2O B11486576 N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}acetamide

N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}acetamide

Cat. No.: B11486576
M. Wt: 318.19 g/mol
InChI Key: VKDMNPVNBIGZKE-UHFFFAOYSA-N
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Description

N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}acetamide is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to degradation

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}acetamide typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with 4-fluoroaniline under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes steps such as fluorination, amination, and acylation, each requiring specific reaction conditions and purification steps to achieve high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}acetamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and are a subject of ongoing research.

Comparison with Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated structure but different functional groups.

    N,N-diethyl-1,1,2,3,3,3-hexafluoropropan-2-amine: Another fluorinated compound with distinct amine functionality.

Uniqueness: N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}acetamide is unique due to its specific combination of fluorine atoms and functional groups, which confer distinct chemical and biological properties. Its high thermal stability, resistance to degradation, and potential bioactivity make it a valuable compound for various applications.

Properties

Molecular Formula

C11H9F7N2O

Molecular Weight

318.19 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]acetamide

InChI

InChI=1S/C11H9F7N2O/c1-6(21)19-9(10(13,14)15,11(16,17)18)20-8-4-2-7(12)3-5-8/h2-5,20H,1H3,(H,19,21)

InChI Key

VKDMNPVNBIGZKE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=C(C=C1)F

Origin of Product

United States

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